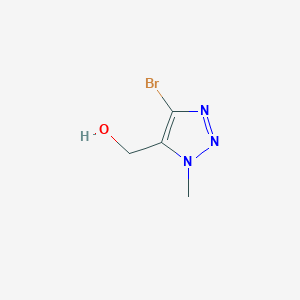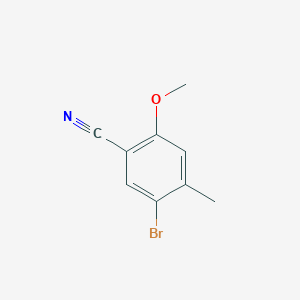
5-Bromo-6-cyclopropylpyridin-2-amine
Vue d'ensemble
Description
5-Bromo-6-cyclopropylpyridin-2-amine is an organic compound with the molecular weight of 213.08 . It has a unique structure and versatile properties, which has gained significant attention in the scientific community.
Molecular Structure Analysis
The InChI code of this compound is1S/C8H9BrN2/c9-6-3-4-7 (10)11-8 (6)5-1-2-5/h3-5H,1-2H2, (H2,10,11) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a solid substance . The storage temperature is between 2-8 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Biological Activities
A study by Ahmad et al. (2017) describes the use of a Suzuki cross-coupling reaction to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. The synthesized compounds were analyzed for their potential as chiral dopants for liquid crystals and were tested for anti-thrombolytic, biofilm inhibition, and haemolytic activities. One compound, in particular, exhibited significant anti-thrombolytic activity (Ahmad et al., 2017).
Chemoselective Functionalization
Stroup et al. (2007) investigated the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine. Their work highlighted the selective substitution of bromide and fluorine groups under different reaction conditions, demonstrating the compound's versatility in chemical synthesis (Stroup et al., 2007).
Radiosynthesis Applications
Pauton et al. (2019) achieved the synthesis of 2-amino-5-[18F]fluoropyridines through palladium-catalyzed amination. This study is significant for applications in radiochemistry and the development of radiotracers (Pauton et al., 2019).
Synthesis of Bromocyclopropylpyridines
Research by Striela et al. (2017) explored the Sandmeyer reaction to synthesize bromo and chlorocyclopropylpyridines, which are useful building blocks in organic synthesis (Striela et al., 2017).
Catalytic Amination
Ji et al. (2003) studied the amination of polyhalopyridines, including 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex. This research contributes to the field of catalysis, particularly in selective amination reactions (Ji et al., 2003).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
5-bromo-6-cyclopropylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-6-3-4-7(10)11-8(6)5-1-2-5/h3-5H,1-2H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLYBTNFMFBWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1534378-01-2 | |
| Record name | 5-bromo-6-cyclopropylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
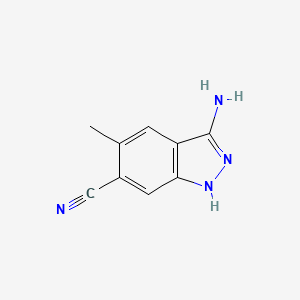
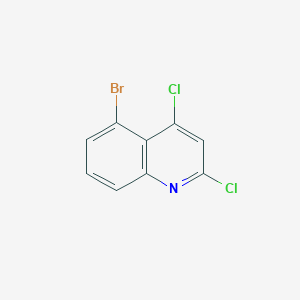


![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382036.png)
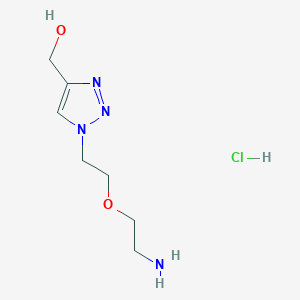
![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)



